

Initial Investigations into the Reactivity Profile of Aluminum Bromide: A Technical Guide

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Compound of Interest

Compound Name: Aluminum bromide

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Abstract

This technical guide provides an in-depth exploration of the reactivity profile of **aluminum bromide** (AlBr_3), a powerful Lewis acid with significant applications in organic synthesis. The document elucidates its core physicochemical properties, details its synthesis, and examines its catalytic activity in key chemical transformations, including Friedel-Crafts reactions, aromatic bromination, and cationic polymerization. Experimental protocols for representative reactions are provided, alongside a comparative analysis of its reactivity with the more commonly used aluminum chloride. Safety and handling considerations for this highly reactive compound are also addressed.

Introduction

Aluminum bromide is a hygroscopic, colorless crystalline solid that exists predominantly as a dimer (Al_2Br_6) in the solid, liquid, and non-coordinating solvent phases.^{[1][2]} Its potent Lewis acidity, exceeding that of aluminum chloride (AlCl_3), makes it a valuable catalyst and reagent in a diverse array of organic reactions.^[3] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a foundational understanding of **aluminum bromide's** reactivity and practical guidance for its application in the laboratory.

Physicochemical Properties

A thorough understanding of **aluminum bromide**'s physical and chemical properties is paramount for its safe and effective use. Key data is summarized in the table below.

Property	Value	Reference
Molecular Formula	AlBr ₃	
Molar Mass	266.69 g/mol	[4]
Appearance	White to pale yellow crystalline solid	[2][5]
Melting Point	97.5 °C	[2][5]
Boiling Point	255 °C	[2][5]
Density	3.20 g/cm ³ (anhydrous)	[2][5]
Solubility	Soluble in water (reacts violently), ethanol, diethyl ether, acetone, carbon disulfide	[6]
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-527.5 kJ/mol	[5]

Synthesis of Anhydrous Aluminum Bromide

The synthesis of anhydrous **aluminum bromide** is a hazardous procedure that must be conducted with stringent safety precautions in a well-ventilated fume hood. The primary method involves the direct reaction of aluminum metal with liquid bromine.[7]

Experimental Protocol: Synthesis from Aluminum and Bromine

Materials:

- Aluminum granules

- Liquid bromine
- Glass wool
- Three-neck round-bottom flask
- Dropping funnel with pressure equalization
- Reflux condenser
- Heating mantle
- Distillation apparatus
- Dry nitrogen source
- Calcium chloride drying tube

Procedure:

- Place aluminum granules (e.g., 33 g) in a 1 L three-neck flask, with the bottom protected by a layer of glass wool.
- Equip the flask with a dropping funnel containing dried bromine (e.g., 185 g), a reflux condenser topped with a CaCl_2 drying tube, and a thermometer.
- Flush the entire apparatus with dry nitrogen.
- Initiate the reaction by adding a few drops of bromine to the aluminum. The reaction may have an induction period.
- Once the reaction begins, as evidenced by the evolution of white fumes, continue the addition of bromine dropwise, controlling the rate to maintain a steady reflux. The reaction is highly exothermic.
- After the addition is complete, replace the reflux condenser with a distillation apparatus.

- Heat the flask to distill the **aluminum bromide**. The initial fraction may be colored with excess bromine. Collect the colorless fraction.
- The yield of purified **aluminum bromide** is typically around 85% based on the bromine used.^[4]

Safety Note: This reaction is extremely exothermic and produces toxic and corrosive fumes. Appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat, is mandatory. The reaction should be performed in a fume hood with a blast shield. Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.

Reactivity Profile and Key Applications

Aluminum bromide's high Lewis acidity is the cornerstone of its reactivity, enabling it to catalyze a variety of electrophilic reactions.

Friedel-Crafts Reactions

Aluminum bromide is a highly effective catalyst for Friedel-Crafts alkylation and acylation reactions, promoting the formation of carbocation and acylium ion electrophiles, respectively.

Friedel-Crafts acylation is a reliable method for the synthesis of aryl ketones. The reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst like **aluminum bromide** proceeds via an electrophilic aromatic substitution mechanism.^[8]

Experimental Protocol: Acylation of Anisole with Propionyl Chloride^[9]

Materials:

- Anisole
- Propionyl chloride
- Anhydrous **aluminum bromide**
- Dichloromethane (anhydrous)
- Ice

- Concentrated hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask with addition funnel and reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

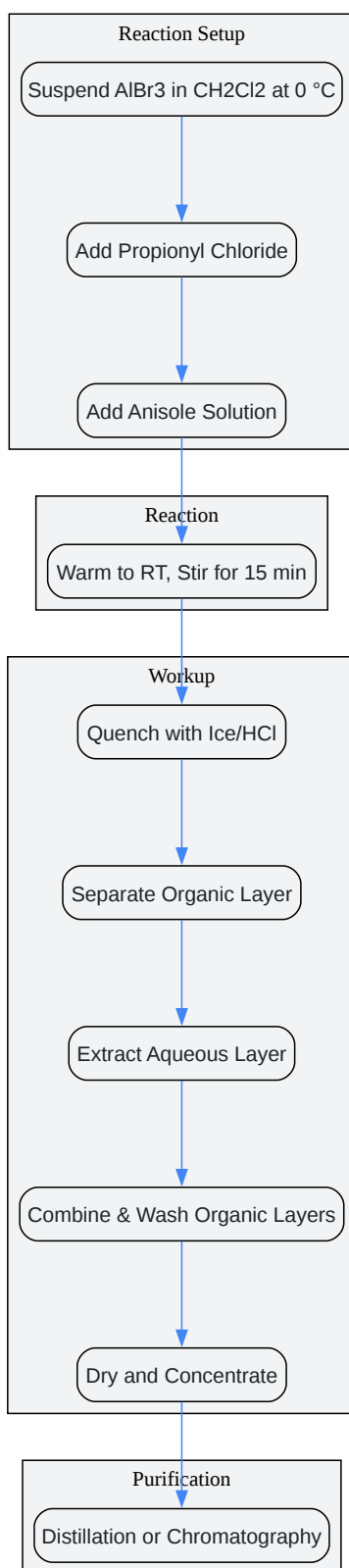
Procedure:

- In a fume hood, to a stirred suspension of anhydrous **aluminum bromide** (1.1 equiv.) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.0 equiv.) dropwise.
- After the addition is complete, add a solution of anisole (1.0 equiv.) in anhydrous dichloromethane dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.
[\[2\]](#)
- Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated sodium bicarbonate solution, then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-methoxypropiophenone.
- The crude product can be purified by distillation or column chromatography.

Expected Product and Spectroscopic Data:

- Product: 4-Methoxypropiophenone
- ^1H NMR (CDCl_3): δ 7.92 (d, 2H), 6.91 (d, 2H), 3.83 (s, 3H), 2.92 (q, 2H), 1.20 (t, 3H) ppm.[6]
- ^{13}C NMR (CDCl_3): δ 199.0, 163.5, 130.5, 129.8, 113.7, 55.4, 31.2, 8.4 ppm.[1]

Reaction Workflow:



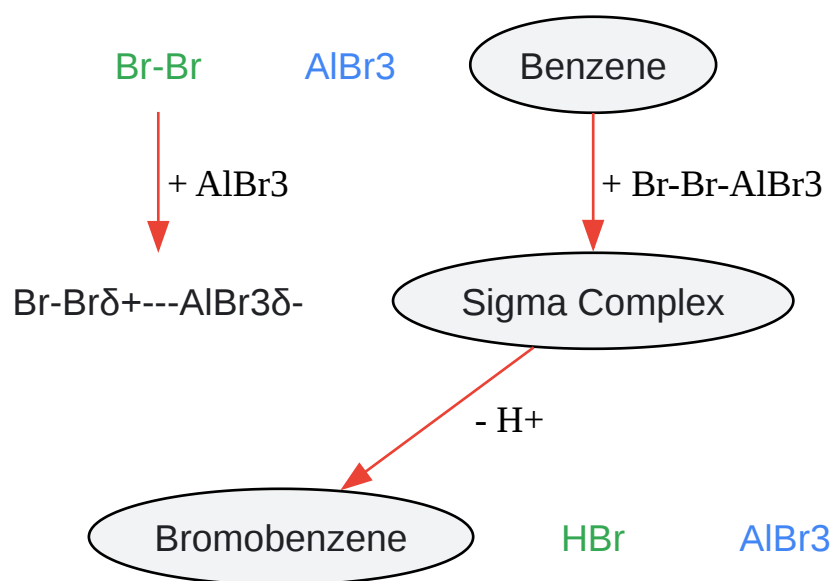
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Figure 1: Experimental workflow for the Friedel-Crafts acylation of anisole.

Aromatic Bromination

Aluminum bromide is an excellent catalyst for the electrophilic bromination of aromatic compounds. It functions by polarizing the Br-Br bond, generating a potent electrophile that is then attacked by the aromatic ring.

Mechanism of Aromatic Bromination:



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Figure 2: Simplified mechanism of AlBr₃-catalyzed aromatic bromination.

Cationic Polymerization

Aluminum bromide, often in conjunction with a protic co-initiator, is a potent initiator for the cationic polymerization of olefins such as isobutylene and styrene.[10][11] The Lewis acid helps to generate a carbocationic species that propagates by adding to monomer units.

Quantitative Data for Isobutylene Polymerization:

The molecular weight (M_n) and conversion of polyisobutylene are highly dependent on reaction conditions.

Initiator System	Temperature (°C)	Monomer Conc. (M)	Mn (g/mol)	Conversion (%)	Reference
AlCl ₃ /H ₂ O/Veratrole	-80	-	1,117,000	High	[12]
AlCl ₃ /H ₂ O/Veratrole	-60	-	370,000	High	[12]
AlCl ₃ · <i>i</i> Pr ₂ O	0	7.8	4,370	-	[13]
<i>i</i> BuAlCl ₂ /Et ₂ O/ / <i>i</i> Pr ₂ O	10	5.8	~1,000	>90	[14]

Note: Data for AlBr₃ systems is less readily available in tabular format, but similar trends are expected.

Ring-Opening of Epoxides

As a strong Lewis acid, **aluminum bromide** can catalyze the ring-opening of epoxides. The reaction typically proceeds via coordination of the aluminum to the epoxide oxygen, followed by nucleophilic attack. The regioselectivity of the attack (at the more or less substituted carbon) is influenced by both steric and electronic factors, as well as the nature of the nucleophile.[\[15\]](#) While detailed protocols with AlBr₃ are scarce, the general principle follows that of other Lewis acid-catalyzed epoxide openings.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Comparative Reactivity: AlBr₃ vs. AlCl₃

Aluminum bromide is generally considered a stronger Lewis acid than aluminum chloride. This difference in acidity can influence reaction rates and, in some cases, product distributions.

Reaction	Catalyst	Observation	Reference
Friedel-Crafts Acylation of Toluene with Benzoyl Halides	AlBr ₃ /BzBr vs. AlCl ₃ /BzCl	The rate constant for the AlBr ₃ -catalyzed reaction is only 20% greater than the AlCl ₃ -catalyzed reaction under similar conditions.	[19]
Hydroarylation of 3-arylpropenenitriles	AlBr ₃ vs. AlCl ₃	AlBr ₃ at room temperature gives moderate yields (20-64%), while AlCl ₃ results in mainly oligomeric material with a lower yield of the desired product (20%).	[20]

Experimental Protocols: Handling and Analysis

Handling Anhydrous Aluminum Bromide

Anhydrous **aluminum bromide** is highly moisture-sensitive and reacts violently with water.[21] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. Glassware must be thoroughly dried before use.

Quenching of Aluminum Bromide-Catalyzed Reactions

Reactions catalyzed by **aluminum bromide** must be quenched carefully to deactivate the Lewis acid. This is typically achieved by the slow addition of the reaction mixture to a cold, dilute acid solution (e.g., HCl) or a saturated aqueous solution of a mild base like sodium bicarbonate.[4][22] The quenching process is often exothermic and may release hydrogen bromide gas, requiring it to be performed in a well-ventilated fume hood.

Product Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of products from **aluminum bromide**-catalyzed reactions, such as Friedel-Crafts alkylations and acylations.^{[23][24]}

General GC-MS Protocol:

- **Sample Preparation:** Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the diluted sample into the GC.
- **Separation:** The components of the mixture are separated on a capillary column based on their boiling points and polarity. A typical temperature program might start at a low temperature and ramp up to a higher temperature to elute all components.
- **Detection (MS):** As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a library of known spectra.

Safety and Hazard Profile

Aluminum bromide is a corrosive and toxic substance. It causes severe burns to the skin and eyes and can cause respiratory tract irritation upon inhalation. It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.

- **Handling:** Always handle in a fume hood, wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- **Storage:** Store in a cool, dry, well-ventilated area away from water and other incompatible substances. The container should be tightly sealed.
- **Spills:** Small spills can be neutralized with a suitable absorbent material. For larger spills, evacuate the area and consult safety protocols.
- **Disposal:** Dispose of waste **aluminum bromide** and quenched reaction mixtures in accordance with local, state, and federal regulations.

Conclusion

Aluminum bromide is a potent Lewis acid with a rich and diverse reactivity profile. Its utility in promoting key organic transformations, particularly Friedel-Crafts reactions, makes it an important tool for synthetic chemists. While its handling requires stringent safety precautions due to its reactivity and toxicity, a thorough understanding of its properties and reaction mechanisms, as outlined in this guide, will enable researchers to harness its synthetic potential effectively and safely. Further investigations into its application in areas such as epoxide ring-opening and asymmetric catalysis are warranted to fully exploit its capabilities.

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